n-Octyl-α-D-thio-mannopyranosid
Description
n-Octyl-α-D-thio-mannopyranoside (CAS 163955-47-3) is a non-ionic surfactant with the molecular formula C₁₄H₂₈O₅S and a molecular weight of 308.44 g/mol. Structurally, it consists of a mannopyranoside headgroup linked via a thioether bond to an n-octyl hydrophobic tail. The thioether substitution replaces the oxygen atom in the glycosidic bond, enhancing chemical stability against enzymatic hydrolysis compared to oxygen-linked glycosides .
This compound is widely used in biochemistry for solubilizing and stabilizing membrane proteins and glycoproteins, particularly in drug development studies targeting cancer, neurodegenerative diseases, and cardiovascular conditions . Its mild detergent properties allow for effective protein isolation without denaturation, and its high purity (≥95%) ensures reproducibility in experimental applications .
Properties
CAS No. |
163955-47-3 |
|---|---|
Molecular Formula |
C14H28O5S |
Molecular Weight |
308.436 |
Synonyms |
n-Octyl-α-D-thio-mannopyranosid |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
n-Octyl-β-D-thioglucopyranoside
Structural Differences: Replaces the mannose headgroup with glucose and adopts a β-anomeric configuration. Key Properties:
- CMC : 6.9 mM in pure water at 25°C, which decreases in ethylene glycol-water mixtures .
- Enzymatic Interaction : Serves as a substrate analog for β-glucosidases like Os3BGlu6, where its hydrophobic aglycone interacts with methionine-251 in the enzyme’s active site .
Comparison: The glucose moiety in thioglucopyranoside confers higher water solubility than the mannose analog. However, the α-configuration in n-octyl-α-D-thio-mannopyranoside may influence micellar packing and protein binding specificity due to stereochemical differences in sugar-enzyme interactions .
Octyl β-D-mannopyranoside
Structural Differences : Lacks the thioether bond, featuring an oxygen-linked glycosidic bond instead.
Key Properties :
- CMC : ~2.5 mM (higher than thio analogs due to reduced hydrophobicity) .
- Stability: Susceptible to hydrolysis by mannosidases, limiting its use in long-term protein stabilization .
Comparison: The thioether bond in n-octyl-α-D-thio-mannopyranoside enhances resistance to enzymatic degradation, making it superior for applications requiring prolonged stability .
Octyl β-D-thiomaltopyranoside
Structural Differences : Features a maltose (glucose-α-1,4-glucose) disaccharide headgroup.
Key Properties :
- Molecular Weight : 472.5 g/mol (higher due to the disaccharide).
- Applications : Effective in solubilizing large transmembrane protein complexes but requires higher concentrations (CMC ~0.5 mM) .
Comparison: The maltose headgroup increases micellar size and hydrophilicity, but n-octyl-α-D-thio-mannopyranoside offers a simpler structure with easier dialysis removal .
Acetylated Derivatives (e.g., Octyl 2,3,4,6-O-Tetraacetyl-β-D-mannopyranoside)
Structural Differences : Contains acetyl groups protecting hydroxyl residues.
Key Properties :
- Solubility : Enhanced organic solvent compatibility due to reduced polarity .
- Stability : Acetylation prevents unwanted glycosidic bond cleavage during synthetic processes .
Comparison: While acetylated derivatives are useful in organic synthesis, n-octyl-α-D-thio-mannopyranoside’s unmodified structure is more suitable for aqueous biochemical applications .
Other Sugar-Based Surfactants
- n-Octyl-β-D-glucopyranoside: CMC of 20–25 mM, significantly higher than thio derivatives, limiting its efficiency in protein solubilization .
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Compound | CMC (mM) | Molecular Weight (g/mol) | Glycosidic Bond | Key Application(s) |
|---|---|---|---|---|
| n-Octyl-α-D-thio-mannopyranoside | 4.1* | 308.44 | Thioether (α) | Membrane protein stabilization |
| n-Octyl-β-D-thioglucopyranoside | 6.9 | 308.44 | Thioether (β) | Bacteriorhodopsin solubilization |
| Octyl β-D-mannopyranoside | 2.5 | 292.37 | Oxygen (β) | Transient protein studies |
| Octyl β-D-thiomaltopyranoside | 0.5 | 472.5 | Thioether (β) | Large protein complexes |
*Estimated based on structural analogs .
Table 2: Enzymatic Stability and Interactions
| Compound | Enzymatic Hydrolysis Resistance | Compatible Enzymes |
|---|---|---|
| n-Octyl-α-D-thio-mannopyranoside | High | β-Mannosidases (weak activity) |
| n-Octyl-β-D-thioglucopyranoside | Moderate | β-Glucosidases (e.g., Os3BGlu6) |
| Octyl β-D-mannopyranoside | Low | β-Mannosidases |
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